4-(dimethoxymethyl)benzoic Acid
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Overview
Description
4-(Dimethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxymethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
4-(Dimethoxymethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety information for 4-(dimethoxymethyl)benzoic Acid indicates that it is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various proteins and enzymes in the body .
Mode of Action
As a derivative of benzoic acid, it may share similar properties and interactions. Benzoic acid derivatives are known to interact with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Benzoic acid and its derivatives are known to be involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids .
Result of Action
Benzoic acid derivatives can have various effects depending on their specific structures and the proteins or enzymes they interact with .
Action Environment
The action, efficacy, and stability of 4-(dimethoxymethyl)benzoic Acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)benzoic acid typically involves the reaction of p-carboxybenzaldehyde with methanol in the presence of p-toluenesulfonic acid monohydrate and trimethyl orthoformate. The reaction is carried out at room temperature for 24 hours. The product is then purified through column chromatography .
Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions but with larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a bromomethyl group instead of a dimethoxymethyl group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group, offering different chemical properties.
4-(Diphenylhydroxymethyl)benzoic acid: Features a diphenylhydroxymethyl group, which affects its reactivity and applications.
Uniqueness: 4-(Dimethoxymethyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-(dimethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEJCELGMOSPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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